N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(propanoylamino)benzamide
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Overview
Description
N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PROPANAMIDOBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenylsulfanyl group, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PROPANAMIDOBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the thiadiazole ring.
Attachment of the Propanamidobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-propanamidobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PROPANAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PROPANAMIDOBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(PHENYLSULFONYL)ACETAMIDE
- **5-[(PHENYLSULFANYL)METHYL]-1H-1,2,3-TRIAZOLE
- **N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}FURAN-2-CARBOXAMIDE
Uniqueness
N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PROPANAMIDOBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenylsulfanyl group and thiadiazole ring are particularly noteworthy for their roles in modulating biological targets and enhancing the compound’s overall efficacy.
Properties
Molecular Formula |
C19H18N4O2S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide |
InChI |
InChI=1S/C19H18N4O2S2/c1-2-16(24)20-14-8-6-7-13(11-14)18(25)21-19-23-22-17(27-19)12-26-15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,20,24)(H,21,23,25) |
InChI Key |
DLEUYUXHXKSXGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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